![molecular formula C10H12N4O2S2 B6247082 4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide CAS No. 1293157-18-2](/img/no-structure.png)

4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide

カタログ番号 B6247082

CAS番号:

1293157-18-2

分子量: 284.4

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

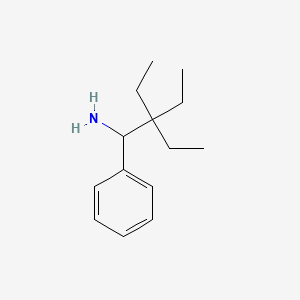

“4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide” is a chemical compound that has been documented in various scientific resources . It is often used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C . More details about the synthesis process can be found in the referenced scientific literature .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . The exact structure can be determined by interpreting the data from these analyses .Chemical Reactions Analysis

Thiazoles, which are part of the compound’s structure, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . More detailed information about the chemical reactions involving this compound can be found in the referenced scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR . The exact properties can be determined by interpreting the data from these analyses .Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with thiosemicarbazide to form 4-nitrobenzenesulfonyl thiosemicarbazide, which is then reduced to 4-amino-N-[(1,3-thiazol-2-yl)methyl]benzenesulfonamide. This intermediate is then reacted with hydrazine hydrate to yield the final product.", "Starting Materials": [ "4-nitrobenzenesulfonyl chloride", "thiosemicarbazide", "hydrazine hydrate" ], "Reaction": [ "Step 1: 4-nitrobenzenesulfonyl chloride is reacted with thiosemicarbazide in the presence of a base such as triethylamine to yield 4-nitrobenzenesulfonyl thiosemicarbazide.", "Step 2: The nitro group in 4-nitrobenzenesulfonyl thiosemicarbazide is reduced to an amino group using a reducing agent such as iron powder in acetic acid to yield 4-amino-N-[(1,3-thiazol-2-yl)methyl]benzenesulfonamide.", "Step 3: 4-amino-N-[(1,3-thiazol-2-yl)methyl]benzenesulfonamide is then reacted with hydrazine hydrate in ethanol to yield the final product, 4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide." ] } | |

CAS番号 |

1293157-18-2 |

製品名 |

4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide |

分子式 |

C10H12N4O2S2 |

分子量 |

284.4 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-[4-(1H-imidazol-1-yl)phenyl]piperazine

841295-40-7

1-benzyl-4-tert-butyl-1H-pyrazole-3-carboxylic acid

2445792-12-9